![molecular formula C11H12N2O B12803801 Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- CAS No. 74730-76-0](/img/structure/B12803801.png)
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-
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Overview
Description
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- typically involves the reaction of 4-hydroxybenzaldehyde with 1-ethylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenolic hydrogen can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of phenol derivatives, including Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-. For instance:
- Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that compounds with similar structures to Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- exhibited significant antibacterial effects when tested using standard methods like the cylinder wells diffusion method .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Microorganism Tested | Method Used | Activity |
---|---|---|---|
Compound 1 | S. aureus | Cylinder wells diffusion | Good |
Compound 2 | E. coli | Cylinder wells diffusion | Moderate |
Compound 3 | B. subtilis | Cylinder wells diffusion | High |
Anticancer Properties
The anticancer potential of phenolic imidazoles has also been extensively studied. For example:
- Yurttas et al. evaluated the cytotoxic effects of imidazole derivatives against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The study found that certain derivatives exhibited promising IC50 values, indicating their effectiveness in inhibiting cancer cell proliferation .
Table 2: Anticancer Activity (IC50 Values)
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | C6 | 15.67 ± 2.52 |
Compound B | HepG2 | 58.33 ± 2.89 |
Cisplatin | C6 | 23.0 ± 1.73 |
Enzymatic Inhibition
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- has been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune response modulation:
- Research indicates that derivatives of this compound can exhibit potent IDO inhibition, which is crucial for developing therapies against cancer and chronic infections . The structure-based design of these compounds has led to significant findings regarding their binding affinity to the enzyme.
Table 3: IDO Inhibition Potency
Compound | IC50 (µM) |
---|---|
Compound X | 1.9 ± 0.6 |
Compound Y | 4.7 ± 1.1 |
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- | Not specifically measured |
Case Studies
Several case studies illustrate the successful application of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- in therapeutic contexts:
- Antimicrobial Study : In a study by Brahmbhatt et al., various derivatives were synthesized and tested for their antimicrobial efficacy against multiple pathogens, demonstrating the compound's potential as a lead for developing new antibiotics .
- Cancer Treatment Research : Hsieh et al.'s research on imidazole derivatives showed promising results against various cancer cell lines, reinforcing the potential of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- in anticancer drug development .
- IDO Inhibition : The structure-based development of phenyl-imidazole derivatives has shown that modifications to the phenolic structure can enhance IDO inhibition significantly, suggesting pathways for further research into immunotherapy applications .
Mechanism of Action
The mechanism of action of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenolic group can participate in redox reactions, contributing to its antioxidant properties. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but without the ethyl group on the imidazole ring.
1-(4-Hydroxyphenyl)imidazole: Another similar compound with slight structural variations.
Uniqueness
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, is a compound that has garnered attention due to its notable biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.
Molecular Characteristics:
- Molecular Formula: C11H14N2O
- Molecular Weight: 190.24 g/mol
- CAS Number: 74730-76-0
These properties suggest a structure conducive to interaction with biological systems, particularly through mechanisms involving hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Research indicates that Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- exhibits significant antimicrobial properties. A study conducted on various derivatives showed that this compound effectively inhibits the growth of several Gram-positive and Gram-negative bacteria as well as fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 μg/ml |
Escherichia coli | 62.5 μg/ml |
Candida albicans | 12.5 μg/ml |
These results demonstrate its potential as an effective antimicrobial agent, comparable to standard antibiotics like ampicillin and chloramphenicol .
Antifungal Activity
In addition to its antibacterial properties, Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- has shown promising antifungal activity against Candida albicans, with an MIC of 12.5 μg/ml, indicating a strong potential for therapeutic applications in treating fungal infections .
The mechanism by which Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- exerts its biological effects is believed to involve:
- Disruption of Cell Membranes: The imidazole ring may interact with phospholipid bilayers, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.
Study on Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various benzimidazole derivatives, Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- was included among tested compounds. It was found to have an MIC that positioned it favorably against common pathogens. The study highlighted the importance of structural modifications in enhancing biological activity .
In Vivo Studies
Further investigations into the in vivo effects of this compound revealed its potential for reducing infection rates in animal models subjected to bacterial infections. The results indicated a significant reduction in bacterial load compared to control groups treated with placebo .
Properties
CAS No. |
74730-76-0 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(3-ethylimidazol-4-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-2-13-8-12-7-11(13)9-3-5-10(14)6-4-9/h3-8,14H,2H2,1H3 |
InChI Key |
KFIYWNWBURUMKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2=CC=C(C=C2)O |
Origin of Product |
United States |
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